molecular formula C5H2F3NOS B2998504 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde CAS No. 1822992-91-5

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde

Cat. No.: B2998504
CAS No.: 1822992-91-5
M. Wt: 181.13
InChI Key: HRMRACKJMKQKHK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde (CAS No: 164294-15-9 ) is a versatile heterocyclic building block of interest in medicinal and agrochemical research. This compound features a thiazole core, a scaffold recognized for its prevalence in biologically active molecules, fused with a reactive carbaldehyde group and a metabolically stable trifluoromethyl group . The aldehyde functionality makes it a key synthetic intermediate, readily undergoing condensation reactions to form imines or serving as a precursor for the synthesis of carboxylic acids and alcohols, thereby enabling the construction of more complex molecular architectures. While specific biological data for this exact molecule may be limited, its structural similarity to other 4-trifluoromethylthiazole-5-carboxamide derivatives, which are known to exhibit potent fungicidal activity, suggests significant potential for use in developing new active ingredients . Researchers can leverage this compound in drug discovery campaigns, particularly in creating novel anti-inflammatory agents, given the documented progress of thiazole derivatives in this field , or in material science. The molecular formula is C5H2F3NOS . This product is intended for research and development purposes in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NOS/c6-5(7,8)3-1-9-11-4(3)2-10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMRACKJMKQKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822992-91-5
Record name 4-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions . This method is efficient and yields the desired product with high selectivity.

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-based catalysts, such as iron fluoride, in vapor-phase reactions at high temperatures is a well-known approach .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid.

    Reduction: 4-(Trifluoromethyl)-1,2-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hydroquinone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
2-(Dimethylamino)benzene-1,4-diol -N(CH₃)₂ at C2 153.18 Enhanced solubility, redox activity
2-(1-Methyl-octyl)-benzene-1,4-diol -CH(CH₃)(C₇H₁₅) at C2 252.36 Metabolite of environmental contaminants
2-(Trifluoromethyl)benzene-1,4-diol -CF₃ at C2 178.11 Antitumor activity; improved stability
2-(Naphthalen-1-yl)benzene-1,4-diol -C₁₀H₇ (naphthyl) at C2 246.27 Process-related impurity in drug synthesis
2-(1S,3R-dihydroxybutyl)-benzene-1,4-diol -CH(OH)CH₂CH(OH)CH₃ at C2 214.23 Weak antimicrobial activity (MIC: 400 µg/mL)
2-(3-Methylbut-2-en-1-yl)-benzene-1,4-diol -CH₂C(CH₃)=CH₂ at C2 192.21 Anti-inflammatory (inhibits TNF-α, IL-18)
2,5-bis[(Dimethylamino)methyl]-benzene-1,4-diol -CH₂N(CH₃)₂ at C2 and C5 238.33 Potential redox mediator in resin cements

Key Comparative Insights

Substituent Effects on Bioactivity Antimicrobial Activity: Natural derivatives like 2-(1S,3R-dihydroxybutyl)-benzene-1,4-diol exhibit weak inhibition against Staphylococcus aureus (MIC: 400 µg/mL), while synthetic analogs such as 2-(3-methylbut-2-en-1-yl)-benzene-1,4-diol show anti-inflammatory effects by suppressing TNF-α and IL-18 in macrophages . Antitumor Potential: The trifluoromethyl-substituted derivative (2-(trifluoromethyl)benzene-1,4-diol) demonstrates cytotoxicity in cell growth assays, likely due to electron-withdrawing effects enhancing DNA interaction .

Solubility and Stability The dimethylamino group in 2-(dimethylamino)benzene-1,4-diol improves solubility in organic solvents compared to alkyl-substituted derivatives (e.g., 2-(1-methyl-octyl)-benzene-1,4-diol), which are more lipophilic . Stability studies on naphthyl-substituted analogs (e.g., 2-(naphthalen-1-yl)benzene-1,4-diol) indicate sensitivity to acidic conditions and oxidizing agents, necessitating careful storage .

Redox and Electronic Properties Hydroquinones with electron-donating groups (e.g., -N(CH₃)₂) exhibit reversible oxidation to quinones, making them suitable for electrochemical applications. In contrast, electron-withdrawing groups (e.g., -CF₃) stabilize the reduced form, favoring antitumor activity .

Industrial and Material Science Applications Resins containing 2,5-bis[(dimethylamino)methyl]-benzene-1,4-diol show higher degrees of polymerization compared to those with 2-(dimethylamino) ethyl methacrylate, attributed to the dual amino groups enhancing crosslinking efficiency .

Biological Activity

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a trifluoromethyl group and an aldehyde functional group. Its chemical structure can be represented as follows:

Chemical Formula C5H3F3N2OS\text{Chemical Formula }C_5H_3F_3N_2OS

Anticancer Activity

Research has indicated that thiazole derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that thiazole derivatives could inhibit the proliferation of various cancer cell lines. In vitro assays showed that compounds with similar structures inhibited HepG-2 hepatocellular carcinoma cells effectively, suggesting potential for further development as anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)Reference
This compoundHepG-2TBD
4-Methyl-2-phenylthiazoleHepG-215
5-Nitro-1,3-thiazoleMCF-710

Antiviral Activity

Thiazole compounds have been explored for their antiviral properties. In particular, derivatives have shown activity against flaviviruses by targeting their envelope proteins. The structural modifications of thiazoles can significantly influence their antiviral efficacy. For instance, the addition of hydrophobic groups has been linked to enhanced selectivity and potency against viral replication .

Table 2: Antiviral Activity of Thiazole Derivatives

CompoundVirus TypeEC50 (μM)TI ValueReference
This compoundDengue VirusTBDTBD
Phenylthiazole derivativeYellow Fever Virus25147

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication.
  • Receptor Modulation : It has been suggested that thiazoles can interact with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial functions.

Case Studies

Several case studies highlight the biological activity of thiazole derivatives:

  • Anticonvulsant Properties : A study identified thiazole derivatives with anticonvulsant effects in picrotoxin-induced models. The findings suggest that structural modifications can enhance efficacy and reduce toxicity compared to standard treatments .
  • Neuroprotective Effects : Another investigation revealed that certain thiazoles could protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 4-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde, and how can purity be optimized?

The compound is typically synthesized via condensation reactions between α-haloketones and thiourea derivatives, followed by oxidation to introduce the aldehyde group. For example, trifluoromethyl-substituted thiazoles can be prepared using Hantzsch thiazole synthesis under microwave irradiation to enhance reaction efficiency . Purity optimization involves recrystallization from ethanol/water mixtures (mp 131–133°C for related analogs) and HPLC analysis (retention time ~1.23 minutes under specific LCMS conditions) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR is critical for confirming the trifluoromethyl group (δ ~ -60 to -65 ppm). 1H^{1}\text{H} NMR resolves the aldehyde proton (δ ~9.8–10.2 ppm, singlet) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data collection (e.g., Mo-Kα radiation) ensures accurate determination of bond angles and torsional strain in the thiazole ring .
  • LCMS : Electrospray ionization (ESI) confirms molecular weight (e.g., m/z 271.26 for C12_{12}H8_8F3_3NOS) .

Q. How should researchers handle stability and storage considerations for this compound?

The aldehyde group is sensitive to oxidation and moisture. Store under inert gas (argon or nitrogen) at -20°C in amber vials. Stability tests via TLC or HPLC under varying pH/temperature conditions are recommended to assess degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray structures)?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in the trifluoromethyl group). Use DFT calculations (B3LYP/6-311+G(d,p)) to model conformers and compare with X-ray data. SHELXL refinement with TWIN commands can address twinning or disorder in crystallographic data .

Q. How can the compound’s reactivity be leveraged in multi-step syntheses of pharmacologically active derivatives?

The aldehyde group facilitates:

  • Schiff base formation : React with primary amines to generate imines for antimicrobial agents (e.g., triazole-thiazole hybrids with MIC values <1 µg/mL against S. aureus) .
  • Nucleophilic addition : Grignard reagents or organozinc derivatives can introduce alkyl/aryl groups for agrochemical intermediates .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral analogs?

Chiral resolution via chiral stationary phase HPLC (CSP-HPLC) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) is critical. Monitor enantiomeric excess (ee) using polarimetry or chiral shift reagents in 19F^{19}\text{F} NMR .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The -CF3_3 group is strongly electron-withdrawing, reducing electron density on the thiazole ring. This enhances oxidative addition in Suzuki-Miyaura couplings but may require Pd(OAc)2_2/XPhos catalysts for aryl boronic acids with steric hindrance .

Key Research Gaps and Opportunities

  • Mechanistic studies : Elucidate the role of solvent polarity in aldehyde group reactivity using time-resolved IR spectroscopy.
  • Biological profiling : Screen against neglected disease targets (e.g., Mycobacterium tuberculosis) using triazole-thiazole hybrid libraries .

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